

Application Notes and Protocols: A Step-by-Step Guide to Synthesizing Neratinib Intermediates

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Compound of Interest

Compound Name: 3-Bromo-6-ethoxyquinolin-2-amine

Cat. No.: B11850248

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Neratinib (marketed as Nerlynx) is an oral, irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets HER1, HER2, and HER4.[1] It is utilized in the treatment of HER2-positive breast cancer. The synthesis of neratinib involves the construction of a core 4-anilino-3-cyanoquinoline structure, followed by the installation of a reactive Michael acceptor side chain. This document provides detailed protocols for the synthesis of key intermediates involved in the production of neratinib, compiled from various published synthetic routes.

Overall Synthetic Pathway

The synthesis of neratinib can be conceptually divided into the preparation of two key fragments: the quinoline core and the aniline side chain, which are then coupled and further elaborated. A common route involves the initial synthesis of an acetyl-protected quinoline intermediate.





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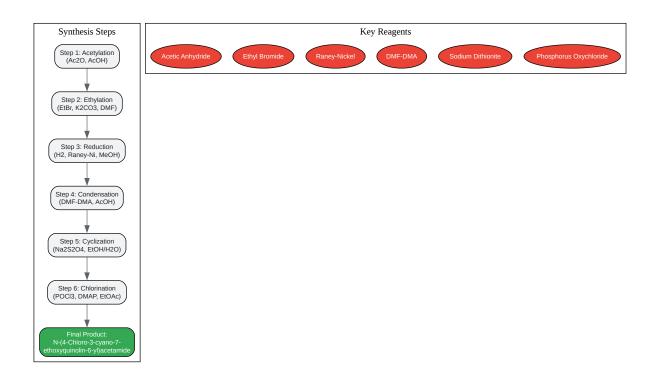
Caption: Overall synthetic pathway for Neratinib.

Protocol 1: Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (Intermediate 1)

This protocol describes an improved, scalable route to a key quinoline intermediate.[2] The process involves seven steps starting from commercially available materials, avoiding high-temperature reactions and resulting in a good overall yield.[2]

Experimental Workflow Diagram





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Caption: Experimental workflow for Intermediate 1 synthesis.

Methodology

• Step 1: Acetylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.



- React the starting aldehyde with acetic anhydride (1.5 equiv) in acetic acid.
- Heat at 60°C for 3 hours.[2]
- Step 2: Ethylation.
 - Treat the product from Step 1 with ethyl bromide (1.2 equiv) and potassium carbonate (1.5 equiv) in DMF.
 - Heat at 60°C for 6 hours.[2]
- Step 3: Reduction of the nitro group.
 - Hydrogenate the nitro compound using Raney-Nickel catalyst under a hydrogen atmosphere (15 psi) in methanol.
 - Stir at room temperature for 12 hours.[2]
- Step 4: Condensation.
 - React the resulting aniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.15 equiv) in acetic acid.
 - Stir at room temperature for 4 hours to form the enaminonitrile precursor.
- Step 5: Cyclization to quinolone.
 - A basic cyclization of the enaminonitrile is performed to yield the quinolone.
- Step 6: Chlorination.
 - Treat the quinolone with phosphorus oxychloride (POCl₃, 4.0 equiv) and a catalytic amount of DMAP (0.05 equiv) in ethyl acetate.
 - Reflux for 2 hours to yield the final product, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.

Quantitative Data Summary (Intermediate 1 Synthesis)



Step	Reactio n	Key Reagent s	Temp (°C)	Time (h)	Yield (%)	Scale	Referen ce
1	Acetylati on	Ac₂O, AcOH	60	3	92	17.9 mol	[2]
2	Ethylatio n	EtBr, K₂CO₃, DMF	60	6	96	16.7 mol	[2]
3	Reductio n	H ₂ , Raney- Ni, MeOH	RT	12	91	11.3 mol	[2]
4	Condens ation	DMF- DMA, AcOH	RT	4	92	9.9 mol	[2]
6	Chlorinati on	POCl₃, DMAP, EtOAc	Reflux	2	88	5.1 mol	[2]
Overall	-	-	-	-	~49	kg-scale	[2]

Protocol 2: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (Intermediate 2)

This intermediate provides the aniline portion for the core structure of neratinib.

Methodology

- Coupling: A common method involves the coupling of 2-(chloromethyl)pyridine with 4-amino-2-chlorophenol.
- Reduction: Alternative routes may start with a nitro-substituted precursor, which is then reduced to the aniline, for example, using iron in the presence of an acid.[3]



Protocol 3: Synthesis of Neratinib from Intermediates

This final stage involves coupling the quinoline core with the aniline side chain, followed by deprotection and addition of the Michael acceptor tail.

Methodology

- Coupling of Intermediates 1 and 2:
 - React N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (Intermediate 1) with 3-chloro-4-(pyridin-2-ylmethoxy)aniline (Intermediate 2).
 - This is typically achieved via a nucleophilic aromatic substitution reaction, often catalyzed by an acid like methanesulfonic acid in a solvent such as isopropanol, heated to reflux (e.g., 80-85°C) for several hours.[1]
- Deacetylation:
 - The acetyl protecting group on the quinoline nitrogen is removed. This is typically achieved by hydrolysis using an acid, such as 2.7N HCl.[1] The resulting product is 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile.[4]
- Final Acylation (Side Chain Addition):
 - Method A (Acid Chloride): React the amino-quinoline intermediate with (E)-4-(dimethylamino)but-2-enoyl chloride. The reaction is performed in a suitable solvent like acetonitrile/THF at low temperatures (0-10°C).[5]
 - Method B (Wittig-Horner): An alternative route utilizes a Wittig-Horner reaction. This
 involves reacting an intermediate like N-[4-[[3-chloro-4-(2-pyridylmethoxy)phenyl]amino]-3cyano-7-ethoxy-6-quinolinyl]-2-diethylphosphate-acetamide with
 dimethylaminoacetaldehyde diethyl acetal in the presence of a base (e.g., sodium
 ethoxide) and lithium chloride in ethanol at low temperatures (-5°C to 0°C).[6]

Quantitative Data for Wittig-Horner Step (Method B)



Reactant 1	Reactant 2	Base/Add itive	Solvent	Temp (°C)	Yield (%)	Referenc e
N-[4-[]-2- diethylphos phate- acetamide	Dimethyla minoacetal dehyde diethyl acetal	NaOEt, LiCl	Ethanol	-5	95.9	[7]

Data on Neratinib and Key Intermediates

Compound Name	Molecular Formula	Molecular Weight	CAS Number	Reference
Neratinib	C30H29CIN6O3	557.04	698387-09-6	[4]
N-(4-Chloro-3- cyano-7- ethoxyquinolin-6- yl)acetamide	C14H12CIN3O2	289.72	848133-76-6	[4]
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)pheny l)amino)-7-ethoxyquinoline-3-carbonitrile	C24H20CIN5O2	445.91	848139-78-6	[4]
3-Chloro-4- (pyridin-2- ylmethoxy)aniline	C12H11CIN2O	234.68	524955-09-7	[4]

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a suitable laboratory setting with appropriate safety precautions, including the use of personal protective equipment. The user is responsible for verifying all procedures and safety measures. including the use of personal protective equipment. The user is responsible for verifying all procedures and safety measures.



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